N-(5-chloropyridin-2-yl)-5-propylthiophene-3-carboxamide
Description
N-(5-Chloropyridin-2-yl)-5-propylthiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a propyl group at position 5 and a carboxamide group at position 3. The carboxamide moiety is linked to a 5-chloropyridin-2-yl ring, introducing both aromatic and halogenated elements to the structure.
The synthesis of such compounds often involves condensation or coupling reactions, as seen in patents describing methods to prepare chloropyridine-thiophene hybrids . Its molecular framework combines lipophilic (propyl group) and polar (carboxamide, chloropyridine) regions, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-2-3-11-6-9(8-18-11)13(17)16-12-5-4-10(14)7-15-12/h4-8H,2-3H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUXEKGCBDVDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329852 | |
| Record name | N-(5-chloropyridin-2-yl)-5-propylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
774589-93-4 | |
| Record name | N-(5-chloropyridin-2-yl)-5-propylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-5-propylthiophene-3-carboxamide typically involves the reaction of 5-chloropyridine-2-amine with 5-propylthiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
N-(5-chloropyridin-2-yl)-5-propylthiophene-3-carboxamide exhibits potential as a therapeutic agent due to its structural features that allow it to interact with biological targets. Its applications include:
- Antimicrobial Activity: The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Studies indicate that it may inhibit specific enzymes essential for bacterial survival, such as dihydropteroate synthase, which is crucial for folate synthesis .
- Cancer Treatment: The compound's ability to inhibit kinases involved in cancer progression suggests its potential use in oncology. For instance, inhibitors of PDK1 and other kinases have been linked to the treatment of myeloproliferative disorders and various cancers .
Case Study:
A study highlighted the effectiveness of this compound in combination therapies, enhancing the antitumor effects when used alongside established chemotherapeutic agents like cisplatin.
Biological Research
Biological Probes:
The compound can serve as a biological probe to investigate cellular pathways and receptor interactions. Its design allows for selective binding to specific receptors, making it valuable for studying receptor-mediated processes.
Mechanism of Action:
The mechanism involves binding to target proteins or enzymes, modulating their activity, which can lead to therapeutic effects. Its structure contributes to its binding affinity and specificity .
Materials Science
Electronic Properties:
In materials science, this compound can be integrated into organic electronic devices due to its favorable electronic properties. This includes applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its ability to modify conductivity and optical properties is beneficial.
Catalysis:
As a ligand in catalytic reactions, this compound enhances the efficiency of various organic transformations. Its thiophene moiety contributes to its ability to stabilize transition states in catalytic cycles .
Data Table: Applications Overview
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against Gram-positive bacteria |
| Cancer treatment | Inhibits key kinases implicated in cancer | |
| Biological Research | Biological probes | Investigates receptor interactions |
| Materials Science | Organic electronics | Used in OLEDs and OPVs |
| Catalysis | Acts as a ligand enhancing reaction efficiency |
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyridine Derivatives with Varying N-Substituents
Compounds with pyridine cores and differing N-alkyl/aryl substituents demonstrate how structural modifications impact biological activity:
| Compound Name | Biological Activity | Key Structural Difference | Impact on Activity |
|---|---|---|---|
| 5-Chloro-3-fluoro-N-methylpyridin-2-amine | Moderate receptor affinity | Methyl group at N-position | Reduced steric bulk vs. propyl |
| 5-Chloro-3-fluoro-N-ethylpyridin-2-amine | Lower receptor affinity | Ethyl group at N-position | Intermediate lipophilicity |
| 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine | Higher potency | Isopropyl group at N-position | Enhanced steric effects and binding |
Key Insight : The target compound’s 5-chloropyridin-2-yl group, combined with a propyl-thiophene carboxamide, likely enhances receptor selectivity compared to simpler N-alkylpyridines. The larger propyl group may improve hydrophobic interactions in binding pockets .
Thiophene-Carboxamide Analogues
Thiophene-carboxamide derivatives exhibit diverse bioactivities depending on substituents and linked heterocycles:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-Methyl-1,3-thiazol-2-yl)-5-propylthiophene-3-carboxamide | Thiazole ring instead of pyridine | Potential antimicrobial activity |
| 5-Chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide | Sulfonamide and hydroxy groups | Enhanced hydrogen bonding capacity |
| N-{[5-(Furan-2-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane- | Furan substitution | Altered electronic properties |
Key Insight : Replacing the thiazole or sulfonamide groups in these analogs with a chloropyridine-carboxamide (as in the target compound) may optimize metabolic stability and target affinity. The propyl group on thiophene could increase membrane permeability compared to shorter alkyl chains .
Chloropyridinyl-Containing Pharmaceuticals
Compounds with 5-chloropyridin-2-yl motifs highlight therapeutic relevance:
| Compound Name | Core Structure | Application | Key Difference from Target Compound |
|---|---|---|---|
| Betrixaban (PRT054021) | Benzamide-linked | Factor Xa inhibitor | Benzamide vs. thiophene-carboxamide core |
| RP 48497 | Pyrrolo-pyrazinone | Eszopiclone degradant | Photodegradation liability |
However, the chloropyridine group’s stability (as seen in RP 48497) requires evaluation under physiological conditions .
Research Findings and Implications
- Receptor Specificity : The combination of chloropyridine and propyl-thiophene groups may confer selectivity for kinases or G-protein-coupled receptors, as seen in related compounds .
- Synthetic Feasibility : Patent methods for analogous compounds suggest scalable routes via coupling reactions, though purity optimization is critical .
- Biological Performance : Compared to sulfonamide derivatives, the carboxamide group in the target compound may reduce off-target interactions due to milder acidity .
Biological Activity
N-(5-chloropyridin-2-yl)-5-propylthiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as thiophene derivatives, which are characterized by their sulfur-containing heterocyclic structure. The presence of the chloropyridine moiety enhances its biological activity by potentially facilitating interactions with various biological targets.
The compound has been studied primarily for its role as an inhibitor of deubiquitinating enzymes (DUBs), particularly USP7. DUBs are critical in regulating protein degradation pathways, and their inhibition can lead to the accumulation of tumor suppressor proteins like p53, thereby inducing apoptosis in cancer cells.
| Mechanism | Description |
|---|---|
| DUB Inhibition | Inhibits USP7, leading to increased levels of p53 and other tumor suppressors |
| Induction of Apoptosis | Triggers programmed cell death in cancer cells through various pathways |
| Synergistic Effects | Potentially enhances the efficacy of DNA-damaging agents in combination therapies |
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines, including leukemia and breast cancer. Its mechanism involves the induction of cell cycle arrest and apoptosis through the stabilization of p53 levels.
- Enzyme Inhibition : The compound has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is crucial for rapidly dividing cancer cells. This inhibition further contributes to its anticancer effects .
- Metal Complex Formation : Studies have also explored the formation of metal complexes with transition metals such as Co(II), Ni(II), and Cu(II). These complexes have demonstrated enhanced biological activity compared to the free ligand, suggesting potential applications in targeted drug delivery systems .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The IC50 values were determined for different cell lines, demonstrating its potential as a therapeutic agent.
Case Study 2: Combination Therapy
In combination with traditional chemotherapeutic agents, this compound showed synergistic effects, enhancing tumor cell death rates significantly compared to monotherapy approaches. This finding supports its use in combination therapies for improved treatment outcomes .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-(5-chloropyridin-2-yl)-5-propylthiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. A key step involves activating carboxylic acid intermediates (e.g., using chloroformate or carbodiimide reagents) and coupling with 5-chloropyridin-2-amine. Reaction optimization may include testing bases such as sodium carbonate, potassium carbonate, or DBU to improve coupling efficiency . Solvent selection (e.g., DMF, THF) and temperature control (0–80°C) are critical for minimizing side reactions. Post-synthesis, column chromatography with gradients of ethyl acetate/hexane is recommended for purification.
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min to assess purity (>98% by UV detection at 254 nm) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can confirm regiochemistry, particularly distinguishing between thiophene and pyridine substituents. Look for characteristic shifts: pyridyl protons at δ 8.2–8.5 ppm, thiophene protons at δ 6.8–7.3 ppm .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., 5-chloropyridin-2-amine) or hydrolyzed intermediates. Use TLC (silica gel, ethyl acetate/hexane) for real-time monitoring. For persistent impurities, recrystallization from ethanol/water or preparative HPLC is advised. LC-MS helps trace side products like dechlorinated derivatives or incomplete coupling adducts .
Advanced Research Questions
Q. What mechanistic insights exist for the coupling reaction between thiophene-3-carboxylic acid derivatives and 5-chloropyridin-2-amine?
- Methodological Answer : The reaction likely proceeds via a nucleophilic acyl substitution mechanism. Computational studies (DFT) can model transition states to evaluate the role of electron-withdrawing groups (e.g., Cl on pyridine) in activating the amine. Kinetic experiments under varying pH and solvent polarity (e.g., dielectric constant of DMF vs. THF) may reveal rate-limiting steps .
Q. How do structural modifications (e.g., substituents on thiophene or pyridine rings) influence bioactivity?
- Methodological Answer : Conduct SAR studies by synthesizing analogs with varying alkyl chains (e.g., propyl vs. pentyl) or halogen substitutions (e.g., Cl vs. F). Test these in in vitro assays (e.g., enzyme inhibition, receptor binding). For example, replacing the 5-propyl group with a methyl group may reduce lipophilicity, altering membrane permeability .
Q. How should researchers address contradictions in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
- Methodological Answer : Replicate protocols with controlled variables (e.g., stoichiometry, drying of solvents). Use design-of-experiment (DoE) approaches to identify critical factors (e.g., base strength, reaction time). Compare intermediates via IR spectroscopy to detect moisture-sensitive intermediates that may hydrolyze .
Q. What advanced techniques are used to study conformational stability or polymorphism?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to analyze hydrogen-bonding networks (e.g., amide-pyridine interactions) and packing motifs.
- DSC/TGA : Assess thermal stability and polymorph transitions (melting points, decomposition profiles).
- Computational Modeling : MD simulations in explicit solvents (e.g., water, DMSO) predict solvation effects on conformation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
